REACTION_SMILES
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[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:18][C:19]([C:20]([Cl:21])=[O:22])=[O:23].[Cl:1][c:2]1[c:3]([N+:15](=[O:16])[O-:17])[cH:4][c:5]2[c:6](=[O:14])[c:7]([C:12]#[N:13])[cH:8][nH:9][c:10]2[cH:11]1>>[Cl:1][c:2]1[c:3]([N+:15](=[O:16])[O-:17])[cH:4][c:5]2[c:6]([Cl:18])[c:7]([C:12]#[N:13])[cH:8][n:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c[nH]c2cc(Cl)c([N+](=O)[O-])cc2c1=O
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Name
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Type
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product
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Smiles
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N#Cc1cnc2cc(Cl)c([N+](=O)[O-])cc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |